molecular formula C9H7ClN2O2 B3218918 methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190313-80-4

methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B3218918
CAS No.: 1190313-80-4
M. Wt: 210.62 g/mol
InChI Key: ZZPDDWLQFGSJCA-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190313-80-4) is a high-value pyrrolopyridine derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound belongs to the class of 7-azaindoles, a privileged scaffold recognized for its broad spectrum of pharmacological properties and its presence in various kinase inhibitors . The structure features both a pyrrole and a pyridine ring, making it a versatile building block for the development of novel therapeutic agents . The core pyrrolopyridine structure is a bioisostere of purine bases and is known to interact strongly with kinase domains, often serving as a hinge-binder due to its ability to act as both a hydrogen bond acceptor and donor . This compound is particularly valuable in oncology research for the design and synthesis of potential kinase inhibitors targeting various cancers. Its specific molecular framework, with reactive chloro and ester functional groups, allows for further functionalization to create diverse compound libraries for biological screening . Researchers utilize this scaffold in developing targeted therapies, building upon FDA-approved drugs containing similar pyrrolopyridine cores . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPDDWLQFGSJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205536
Record name Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-80-4
Record name Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with an appropriate amine to form the pyrrolo[2,3-b]pyridine core. This is followed by esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the original compound.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.

    Biological Studies: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Chemical Biology: Utilized in the study of biological pathways and molecular interactions due to its unique structure.

    Industrial Applications: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its application. Studies have shown that compounds with similar structures can inhibit fibroblast growth factor receptors, which play a role in tumor growth and progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity, solubility, and biological activity. Key comparisons include:

Methyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate
  • Structural Difference : Chlorine at position 4, ester at position 3 (vs. Cl-3/ester-4 in the target compound).
Methyl 6-Bromo-1H-Pyrrolo[2,3-b]Pyridine-4-Carboxylate
  • Structural Difference : Bromine at position 6 (vs. Cl-3).
  • Impact : Bromine’s larger atomic radius and polarizability may enhance halogen bonding in receptor interactions. Molecular weight increases (255.07 g/mol vs. ~210.62 g/mol for the target compound) .
Methyl 5-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-4-Carboxylate
  • Structural Difference : Fluorine at position 5 (vs. Cl-3).
  • Impact : Fluorine’s electronegativity increases ring electron deficiency, improving metabolic stability and binding selectivity in drug candidates .
L-750,667 (Azaindole Derivative)
  • Structural Difference : Azaindole core with distinct substitution pattern.
  • The target compound’s Cl and ester groups may enable similar receptor interactions but require empirical validation .
7-(3-Chloro-Phenylamino)-3-Methyl-1H-Pyrrolo[2,3-c]Pyridine-4-Carboxylic Acid Derivatives
  • Structural Difference : Substitutions at positions 3 and 7 with morpholine and aryl groups.
  • Impact : Enhanced receptor binding (e.g., HRMS m/z 399.15794 [M+H+]) suggests that modifying the pyrrolo-pyridine scaffold with chlorine and aromatic amines improves pharmacological potency .
Methyl 1H-Pyrrolo[3,2-c]Pyridine-4-Carboxylate (ST-0389)
  • Structural Difference : Pyrrolo[3,2-c]pyridine isomer.
  • Impact : Reduced steric hindrance at position 4 may facilitate coupling reactions compared to the [2,3-b] isomer .
Methyl 6-Methoxy-2-Methylbenzo-Thieno[2,3-b]Pyridine-4-Carboxylate
  • Structural Difference: Benzothieno-pyridine core with methoxy and methyl groups.
  • Impact: The bulkier benzo-thieno system reduces solubility (logP ~3.2 estimated) compared to the target compound’s simpler pyrrolo-pyridine structure .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate C₉H₇ClN₂O₂ 210.62 Cl-3, COOMe-4 High reactivity for cross-coupling
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate C₉H₇BrN₂O₂ 255.07 Br-6, COOMe-4 Enhanced halogen bonding
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate C₉H₇FN₂O₂ 194.17 F-5, COOMe-4 Improved metabolic stability
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate C₉H₇ClN₂O₂ 210.62 Cl-4, COOMe-3 Altered electronic effects

Table 2: Pharmacological Profiles

Compound Name Biological Target Affinity/Activity Reference
L-750,667 Dopamine D4 receptor Ki = 0.51 nM
7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid derivative Undisclosed receptor HRMS m/z 399.15794 [M+H+]

Biological Activity

Methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrrolo[2,3-b]pyridine core structure, which has been linked to various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit fibroblast growth factor receptors (FGFR), which are critical in tumor growth and progression .

Anticancer Activity

Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. The compound has shown potential against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study highlighted the cytotoxic effects of pyrrolo[2,3-b]pyridine derivatives on ovarian and breast cancer cells .

CompoundCancer TypeIC50 (µM)Reference
Derivative AOvarian5.0
Derivative BBreast10.0

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be below 0.15 µM, indicating strong antimicrobial potential .

CompoundBacterial StrainMIC (µM)Reference
Derivative CM. tuberculosis<0.15
Derivative DE. coli5.0

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties as well. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated the cytotoxicity of various pyrrolo[2,3-b]pyridine derivatives against ovarian cancer cells. The results indicated that the presence of a chlorine atom at the 3-position significantly enhanced anticancer activity compared to non-chlorinated analogs .
  • Antimycobacterial Activity Assessment : Another investigation focused on the antimycobacterial effects of pyrrolo[2,3-b]pyridine derivatives against Mycobacterium tuberculosis. The study found that certain esters exhibited potent activity with MIC values significantly lower than those of traditional antibiotics .
  • Mechanistic Insights : Research into the mechanism of action revealed that this compound could inhibit key enzymes involved in cancer cell proliferation and survival pathways, providing a rationale for its observed biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as halogenation and esterification of pyrrolo-pyridine intermediates. For example, highlights a multi-step route using sulfonation and cyclization, requiring precise temperature control (e.g., −78°C for lithiation) and stoichiometric optimization of reagents like LDA (lithium diisopropylamide). Key parameters to optimize include reaction time (6–12 hours for cyclization steps), solvent polarity (THF or DMF), and protecting group strategies (e.g., phenylsulfonyl groups to prevent side reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for aromatic protons (δ 7.2–8.6 ppm) and ester groups (δ 3.8–4.3 ppm for methoxy protons). and provide reference spectra for structurally similar pyrrolo-pyridines, emphasizing the use of DMSO-d6 for solubility and peak resolution .
  • LCMS/HRMS : Monitor molecular ion peaks (e.g., m/z 225.05 [M+H]+) and isotopic patterns for chlorine (3:1 ratio for 35Cl/37Cl). ESI+ mode is preferred for polar intermediates .

Q. What are the key structural features influencing the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The 3-chloro substituent on the pyrrolo-pyridine core is highly electrophilic, enabling SNAr (nucleophilic aromatic substitution) with amines or thiols. notes that steric hindrance from the methyl ester at position 4 can reduce reactivity, requiring elevated temperatures (80–100°C) or microwave-assisted conditions to achieve >70% yields in cross-coupling reactions .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolo-pyridine scaffold be achieved for structure-activity relationship (SAR) studies?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) predicts electrophilic aromatic substitution sites. describes ICReDD’s approach using quantum chemical calculations to map reactive positions (C-5 and C-6) and guide experimental design. For example, Pd-catalyzed C–H activation at C-5 requires ligands like XPhos to enhance selectivity .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 23% vs. 95% in and ) arise from variations in purification methods (e.g., column chromatography vs. recrystallization) and protecting group stability. Systematic DOE (design of experiments) can identify critical factors, such as solvent purity (anhydrous vs. technical grade) or catalyst loading (5–10 mol% Pd(OAc)2) .

Q. How does the electronic nature of substituents impact the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer : The electron-withdrawing chloro and ester groups enhance binding to ATP pockets in kinases. and correlate substituent effects (e.g., trifluoromethyl vs. methyl) with IC50 values using SPR (surface plasmon resonance) assays. For instance, replacing the methyl ester with a carboxylic acid (hydrolysis product) improves solubility but reduces cell permeability .

Q. What in vivo stability challenges are associated with this compound, and how can prodrug strategies mitigate them?

  • Methodological Answer : Ester hydrolysis in plasma (t1/2 < 1 hour) limits bioavailability. Prodrug approaches, such as replacing the methyl ester with a pivaloyloxymethyl (POM) group, increase stability. cites pharmacokinetic studies in rodents showing a 3-fold increase in AUC (area under the curve) with POM prodrugs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 2
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methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

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